Lipophilicity Reduction by Methylene Spacer: XLogP3 Comparison with 3-(4-(Dimethylamino)phenyl)propanoic acid
The insertion of a methylene spacer between the phenyl ring and the dimethylamino group in the target compound (933737-16-7) dramatically lowers computed lipophilicity. Head-to-head comparison with the direct-ring-attached analog 3-(4-(dimethylamino)phenyl)propanoic acid (CAS 73718-09-9) reveals that the target compound has an XLogP3 of -0.8, while the comparator has an XLogP3 of 1.6—a difference of 2.4 log units [1][2]. This shift moves the target compound from moderately lipophilic territory into a more hydrophilic range, which can alter membrane permeation, solubility, and off-target binding profiles in cell-based assays [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.8 |
| Comparator Or Baseline | 3-(4-(Dimethylamino)phenyl)propanoic acid (CAS 73718-09-9), XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = 2.4 log units (target more hydrophilic) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed property |
Why This Matters
A 2.4 log-unit reduction in lipophilicity can substantially alter pharmacokinetic behavior and assay compatibility, making the target compound preferentially suitable for applications requiring higher aqueous solubility or reduced nonspecific binding.
- [1] PubChem. Compound Summary for CID 71215034, 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/933737-16-7 (accessed 2026-05-03). View Source
- [2] PubChem. Compound Summary for CID 7063994, 3-(4-(Dimethylamino)phenyl)propanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/73718-09-9 (accessed 2026-05-03). View Source
